molecular formula C19H17NO4 B600726 Tetrahydrocoptisine CAS No. 4312-32-7

Tetrahydrocoptisine

Cat. No.: B600726
CAS No.: 4312-32-7
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrocoptisine can be synthesized through various chemical reactions involving isoquinoline derivatives. One common method involves the reduction of coptisine, another isoquinoline alkaloid, using hydrogenation techniques . The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Corydalis impatiens . The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocoptisine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form coptisine.

    Reduction: Reduction of coptisine yields this compound.

    Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Coptisine.

    Reduction: this compound.

    Substitution: Various substituted isoquinoline derivatives.

Comparison with Similar Compounds

    Coptisine: An oxidized form of tetrahydrocoptisine with similar anti-inflammatory properties.

    Berberine: Another isoquinoline alkaloid with broader pharmacological activities, including antimicrobial and anti-diabetic effects.

    Protopine: Shares structural similarities and exhibits similar anti-inflammatory activities.

Uniqueness: this compound is unique in its specific inhibition of NF-κB and MAPK pathways, making it particularly effective in reducing inflammation . Its ability to inhibit multiple pro-inflammatory mediators distinguishes it from other similar compounds.

Properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904180
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-32-7, 7461-02-1
Record name (±)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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